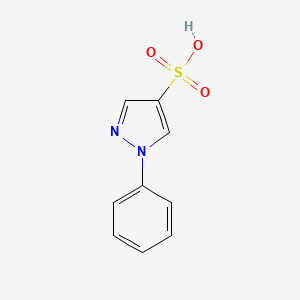
1-Phenylpyrazole-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpyrazole-4-sulfonic acid is a chemical compound with the CAS Number: 18336-36-2 and Linear Formula: C9H8N2O3S . It has a molecular weight of 224.24 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Phenylpyrazole-4-sulfonic acid, is an important area of organic chemistry . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of 1-Phenylpyrazole-4-sulfonic acid is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo [3,4-b]pyridines
1-Phenylpyrazole-4-sulfonic acid has been used in the synthesis of Pyrazolo [3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation . This application involves the use of Metal-Organic Frameworks with Sulfonic Acid Tags .
Synthesis of Pyrazole Anchored 1,4-Dihydropyridine Derivatives
Another application of 1-Phenylpyrazole-4-sulfonic acid is in the synthesis of pyrazole anchored 1,4-dihydropyridine analogs . This process uses pumice-based sulfonic acid as a recyclable solid acid catalyst under simple stirring at room temperature .
Enhancing Optical and Thermal Properties of Cesium-Based Perovskite Nanocrystals
1-Phenylpyrazole-4-sulfonic acid has also been used in the surface passivation of cesium-based perovskite nanocrystals to enhance their optical and thermal properties . This process involves the use of organic sulfonate (or sulfonic acid) ligands .
Mecanismo De Acción
Target of Action
1-Phenylpyrazole-4-sulfonic acid is a derivative of the phenylpyrazole class of compounds . The primary targets of phenylpyrazoles are γ-aminobutyric acid (GABA)-gated chloride ion channels . These channels play a crucial role in the functioning of the central nervous system.
Mode of Action
Phenylpyrazoles, including 1-Phenylpyrazole-4-sulfonic acid, function by interrupting the GABA system and chloride ion channels of pests . This disruption of normal neuronal function and cellular development leads to the death of the pests.
Biochemical Pathways
It’s known that phenylpyrazoles can undergo several degradation pathways in the environment to form degradants . These degradants may have different biochemical effects and could potentially be toxic to non-target aquatic life .
Result of Action
It’s known that the disruption of the gaba system and chloride ion channels can lead to the death of pests . This suggests that the compound may have potent insecticidal properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylpyrazole-4-sulfonic acid. For instance, it’s known that phenylpyrazoles can undergo several degradation pathways in the environment . These degradation pathways can lead to the formation of degradants that may have different biochemical effects and could potentially be toxic to non-target aquatic life .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylpyrazole-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVACEVGBYODQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2465164.png)
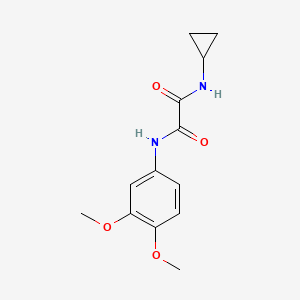

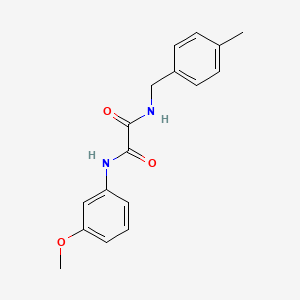
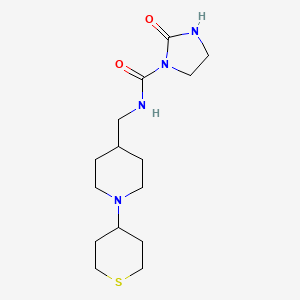
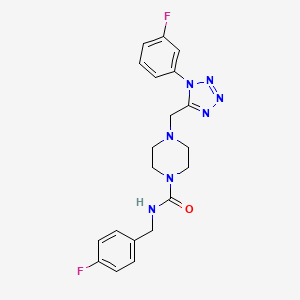
![1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2465173.png)

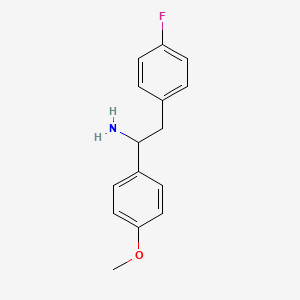
![4-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2465177.png)
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2465178.png)


![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2465186.png)